![molecular formula C17H18N2O6S2 B2840893 2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine CAS No. 402947-05-1](/img/structure/B2840893.png)
2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
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Description
2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine is a chemical compound used in scientific research for its various biochemical and physiological effects. It is synthesized through a specific method and has been extensively studied for its mechanism of action and potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques
The synthesis of thiazolidine derivatives involves the reaction of specific phenyl and thiazole compounds with various chemicals to create compounds with potential biological activities. For example, a series of compounds have been prepared and characterized to explore their anthelmintic and anti-inflammatory activities, showcasing better activities in screened tests (Shetty et al., 2010).
Anti-inflammatory and Analgesic Activities
Novel derivatives have been synthesized and tested for their anti-inflammatory, analgesic, and anticonvulsant activities. These compounds have shown significant activities in these areas, indicating their potential for the development of new therapeutic agents (El-Sawy et al., 2014).
Antiproliferative Activity
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some compounds have shown potent activity, highlighting the importance of the nitro group on the thiazolidinone moiety for antiproliferative effects (Chandrappa et al., 2008).
Antimicrobial and Antitubercular Agents
New series of thiazolidine derivatives have been synthesized and screened for their antibacterial, antifungal, and antitubercular activities, showing promise as antimicrobial agents (Samadhiya et al., 2014).
Chemical Properties and Reactions
Desulfurization Reactions
Studies have explored the desulfurization reactions of certain thiazolidine derivatives, leading to the formation of various chemical structures, which is crucial for understanding the chemical behavior and potential transformations of these compounds (Argilagos et al., 1998).
Protecting Group Applications
The dimethoxybenzyl group has been utilized as an N-protecting group for thiazetidine 1,1-dioxide derivatives, showcasing its utility in synthetic chemistry for protecting sensitive functional groups during chemical reactions (Grunder-Klotz & Ehrhardt, 1991).
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c1-24-13-5-8-16(25-2)15(11-13)17-18(9-10-26-17)27(22,23)14-6-3-12(4-7-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSVHUTZHFOUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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